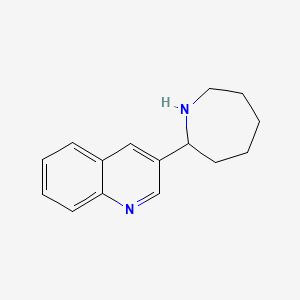

3-Azepan-2-yl-quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-7-15(16-9-5-1)13-10-12-6-3-4-8-14(12)17-11-13/h3-4,6,8,10-11,15-16H,1-2,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXJLWLQQPJVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393041 | |

| Record name | 3-Azepan-2-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527673-83-2 | |

| Record name | 3-Azepan-2-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Powerhouse Duo: Quinoline and Azepane Scaffolds in Modern Drug Discovery

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. nih.govtandfonline.com Its presence in a wide array of natural and synthetic compounds with diverse pharmacological activities underscores its importance. nih.govopenmedicinalchemistryjournal.com Quinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govbohrium.com The structural rigidity and the ability to interact with various biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions contribute to its success in drug design. scispace.com The quinoline nucleus is a key component in numerous approved drugs, solidifying its status as a cornerstone in the development of new therapeutic agents. nih.govtandfonline.com

Similarly, the azepane scaffold, a seven-membered saturated heterocyclic amine, is a crucial structural motif in a variety of bioactive molecules and natural products. researchgate.net Its inherent three-dimensional structure and conformational flexibility allow for optimal binding to a range of biological targets. Azepane derivatives have been successfully incorporated into drugs with diverse therapeutic uses, including anticancer, antidiabetic, and antiviral agents. researchgate.netnih.gov The development of new, less toxic, and highly active azepane-containing analogues remains a significant area of research in medicinal chemistry. nih.govcolab.ws

The combination of the planar, aromatic quinoline system with the flexible, saturated azepane ring in 3-Azepan-2-yl-quinoline results in a unique chemical architecture with significant potential for novel drug discovery.

A Versatile Foundation: 3 Azepan 2 Yl Quinoline As a Synthetic Building Block

3-Azepan-2-yl-quinoline serves as a critical starting material, or precursor, for the synthesis of more complex molecules with potential therapeutic value. Its structure, featuring a reactive azepane nitrogen and multiple sites on the quinoline (B57606) ring for chemical modification, allows for the creation of diverse libraries of derivative compounds. These derivatives can then be screened for various biological activities.

The utility of this compound as a synthetic building block is rooted in its ability to undergo a variety of chemical transformations. These reactions can introduce different functional groups, alter the compound's physicochemical properties, and ultimately fine-tune its interaction with biological targets. The strategic modification of the this compound core is a key strategy in the rational design of new drug candidates.

Table 1: Potential Chemical Modifications of this compound

| Reaction Type | Reagents/Conditions | Potential Outcome |

| N-Alkylation/N-Arylation of Azepane | Alkyl halides, Aryl halides | Introduction of various substituents on the azepane nitrogen to explore structure-activity relationships. |

| Substitution on the Quinoline Ring | Electrophilic and nucleophilic reagents | Functionalization of the quinoline core to modulate electronic properties and target interactions. |

| Oxidation of Azepane | Oxidizing agents | Formation of lactams or other oxidized derivatives. |

| Reduction of Quinoline | Reducing agents | Generation of tetrahydroquinoline derivatives, altering the planarity and flexibility of the scaffold. |

This table presents hypothetical, yet chemically plausible, modifications to illustrate the synthetic versatility of the core molecule.

Charting the Course: Current Research and Future Horizons

Established Synthetic Routes for this compound

Traditional methods for quinoline (B57606) synthesis remain fundamental and can be adapted for the preparation of complex structures like this compound. The two most prominent classical routes are the Doebner-Miller reaction and the Friedländer synthesis.

The Doebner–Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. acs.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by strong Brønsted acids or Lewis acids. acs.orgresearchgate.net In the context of synthesizing this compound, this approach would involve the reaction of aniline (B41778) with an α,β-unsaturated ketone bearing an azepane moiety at the appropriate position.

The general mechanism involves the initial conjugate addition of the aniline to the unsaturated carbonyl compound. acs.org This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring. The reaction's success can be limited by the stability and accessibility of the required α,β-unsaturated aldehyde or ketone, with sterically hindered substrates sometimes yielding complex mixtures or only trace amounts of the desired quinoline. thieme-connect.comusc.edu.auscispace.com For γ-substituted α,β-unsaturated starting materials, the regiochemistry of the cyclization can be a critical factor to control. researchgate.netthieme-connect.com

The Friedländer synthesis is one of the most direct and widely used methods for preparing polysubstituted quinolines. researchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. researchgate.netarabjchem.org This is followed by a cyclodehydration step to form the quinoline ring system.

To construct the this compound scaffold via this route, 2-aminobenzaldehyde (B1207257) would be reacted with a ketone that possesses an azepane ring adjacent to a methylene (B1212753) group, such as 2-(azepan-2-yl)ethanone. The reaction is typically promoted by either acid or base catalysis, or by heating at elevated temperatures. arabjchem.org While conceptually straightforward, classical Friedländer conditions often require high temperatures and can be less efficient than more modern, catalyzed variations. ijcce.ac.ir

Optimization of Reaction Conditions for Improved Yield and Selectivity

To overcome the limitations of classical methods, significant research has focused on optimizing reaction conditions, particularly through the development of advanced catalytic systems and the careful control of reaction parameters.

The efficiency and selectivity of the Friedländer synthesis can be dramatically improved with catalysis. A wide array of catalysts have been explored, including Brønsted acids, Lewis acids, and heterogeneous solid acid catalysts. researchgate.netarabjchem.org Lewis acids such as bismuth(III) triflate (Bi(OTf)₃), cerium(III) chloride heptahydrate (CeCl₃·7H₂O), and yttrium(III) triflate (Y(OTf)₃) have proven effective. ijcce.ac.ir Brønsted acids like p-toluenesulfonic acid, sulfamic acid, and various sulfonic acid-functionalized catalysts are also widely used. arabjchem.org

The choice of solvent also plays a critical role. While traditional syntheses often used high-boiling organic solvents, modern approaches favor more environmentally benign options. ijpsjournal.com Many optimized procedures are performed under solvent-free conditions or in aqueous media. orgchemres.orgscispace.com For instance, dodecylphosphonic acid (DPA) has been used as a recyclable catalyst for Friedländer synthesis in both water and under solvent-free conditions. scispace.com The use of ionic liquids as both catalyst and solvent has also been reported to provide high yields and allow for catalyst recycling. academie-sciences.fr

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| P₂O₅/SiO₂ | Solvent-free | Efficient, mild conditions (80°C) | ijcce.ac.ir |

| Dodecylphosphonic Acid (DPA) | Aqueous media or Solvent-free | Recyclable catalyst, green conditions | scispace.com |

| 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) [DSIMHS] | Solvent-free | Recyclable ionic liquid, rapid reaction, high yield | academie-sciences.fr |

| Nano-crystalline sulfated zirconia (SZ) | Ethanol | Heterogeneous, reusable catalyst, mild conditions | arabjchem.org |

| UO₂(CH₃COO)₂·2H₂O | Ethanol | Reusable catalyst, excellent yields | derpharmachemica.com |

Temperature is a critical parameter in quinoline synthesis. Classical, uncatalyzed Friedländer reactions often demand high temperatures, sometimes requiring reflux in high-boiling solvents or heating to over 150°C. academie-sciences.fr Such harsh conditions can lead to side reactions and lower yields.

The development of effective catalysts has enabled a significant reduction in reaction temperatures. For example, using a silica-supported P₂O₅ catalyst allows for the efficient synthesis of quinolines at 80°C under solvent-free conditions. ijcce.ac.ir Similarly, a Brønsted acid ionic liquid supported on magnetic nanoparticles has been used for Friedländer synthesis under solvent-free conditions, also at moderate temperatures. orgchemres.org Optimization studies have shown that for catalyzed reactions, there is often an ideal temperature that maximizes yield in the shortest time; for example, a reaction using an imidazolium-based ionic liquid catalyst was optimized to 70°C, achieving a 94% yield in just 5 minutes. academie-sciences.fr This control over temperature is crucial for achieving high selectivity and efficiency, particularly when dealing with complex, multi-functionalized substrates. researchgate.net

Novel Synthetic Approaches for Nitrogen Heterocycles Applicable to this compound

Beyond the refinement of classical methods, entirely new strategies for constructing quinoline rings have emerged, often involving cascade or multi-component reactions that offer increased efficiency and atom economy. These innovative approaches could potentially be adapted for the synthesis of this compound.

One such strategy involves transition-metal-catalyzed cascade reactions. An iridium-catalyzed three-component coupling of an arylamine, an aromatic aldehyde, and an aliphatic aldehyde has been developed as a convenient one-pot synthesis of substituted quinolines. oup.com Another novel method is a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through denitrogenative addition followed by intramolecular cyclization to afford quinolines in good yields. rsc.org Copper-catalyzed reactions have also been prominent, including an intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines. organic-chemistry.org

Transition-metal-free cascade reactions have also been developed. A notable example is the synthesis of pyrazolo[1,5-a]quinolines through a combination of aromatic nucleophilic substitution and Knoevenagel condensation. nih.gov One-pot syntheses of 3-carboethoxy-2-methylquinolines have been achieved from ethyl acetoacetate (B1235776) using a Vilsmeier reagent followed by reaction with anilines. tandfonline.com These modern methods, which often create multiple bonds in a single operation, represent powerful tools for the efficient construction of complex heterocyclic scaffolds and offer promising avenues for the future synthesis of this compound and its derivatives.

Cascade Reactions for Efficient Heterocycle Formation

Cascade reactions, also known as tandem or domino reactions, offer a powerful and efficient approach to the synthesis of complex molecules like quinolines from simple precursors in a single operation. These reactions minimize waste and improve atom economy by combining multiple bond-forming events in one pot without the isolation of intermediates.

A notable strategy involves the three-component cascade annulation of readily available starting materials such as aryl diazonium salts, nitriles, and alkynes. acs.org This catalyst- and additive-free method allows for the rapid assembly of multiply substituted quinolines with yields reaching up to 83%. acs.org Another efficient approach is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a sequential denitrogenative addition followed by an intramolecular cyclization to afford quinolines in moderate to good yields. rsc.orgnih.gov Mechanistic studies suggest that the presence of oxygen is crucial for this transformation. nih.gov

Carbocatalysis presents a metal-free alternative for quinoline synthesis. A carbocatalyzed cascade reaction of o-vinyl anilines and aldehydes utilizes an oxidized active carbon to promote condensation, electrocyclization, and dehydrogenation, yielding a diverse range of polysubstituted quinolines. units.it This heterogeneous protocol is particularly valuable for its environmental benefits and the ability to synthesize various quinoline derivatives. units.it Furthermore, cascade reactions involving N-aryl amidines and two equivalents of CF3-ynones, catalyzed by Rh(III), have been developed for the synthesis of trifluoromethyl- and alkynyl-substituted quinoline derivatives. scilit.com One-pot cascade reactions have also been employed to synthesize 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives by reacting 2-fluorobenzaldehyde (B47322) with heteroaryl-ketene aminals (HKAs), constructing C=C and C–N bonds efficiently. acs.org

| Cascade Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

| Three-Component Annulation | Aryl diazonium salts, nitriles, alkynes | Catalyst- and additive-free | Rapid, high yields | acs.org |

| Denitrogenative Cascade | o-Aminocinnamonitriles, arylhydrazines | PdCl2, L1, TfOH, O2 | Moderate to good yields | rsc.orgnih.gov |

| Carbocatalyzed Cascade | o-Vinyl anilines, aldehydes | Oxidized active carbon | Metal-free, heterogeneous | units.it |

| Rh(III)-Catalyzed Cascade | N-Aryl amidines, CF3-ynones | Rh(III) catalyst | Access to CF3-substituted quinolines | scilit.com |

| One-Pot Cascade | 2-Fluorobenzaldehyde, HKAs | Piperidine (B6355638), CaCl2 | Efficient C=C and C–N bond formation | acs.org |

Oxidative Annulation Strategies for Quinoline Derivatives

Oxidative annulation has emerged as a significant and versatile strategy for the synthesis of quinolines, often involving transition-metal catalysis to facilitate the construction of the heterocyclic ring system through C-H bond activation and subsequent cyclization. mdpi.com

Rhodium(III)-catalyzed oxidative annulation of pyridines with two alkyne molecules provides a direct route to quinolines. This process involves a cascade of C-H activations at the 2- and 3-positions of the pyridine (B92270) ring, with the selectivity being dependent on the anion of the oxidant used, such as Cu(OAc)2. acs.org Another innovative approach utilizes K2S2O8 to promote the oxidative annulation of anilines and aryl ketones, with DMSO serving as a methine (═CH−) equivalent. acs.orgnih.gov This method is advantageous as it employs readily available precursors and avoids the use of precious transition metals. acs.orgnih.gov The reaction proceeds through the generation of a sulfenium ion, followed by C-N and C-C bond formations and cyclization. acs.orgnih.gov

Recent advancements have focused on developing more sustainable and efficient methods. These include the use of photoredox catalysis in conjunction with transition metals like copper or palladium to achieve direct oxidative cyclization of aromatic enamines with alkynes or alkenes under mild conditions using dioxygen as the oxygen source. researchgate.net Additionally, metal-free, aerobic oxidative dehydrogenative coupling and annulation reactions have been developed, highlighting the ongoing efforts to create environmentally benign synthetic routes. researchgate.net

| Oxidative Annulation Method | Key Reactants | Catalyst/Oxidant | Mechanistic Highlight | Reference |

| Rh(III)-Catalyzed Annulation | Pyridines, Alkynes | Rh(III), Cu(OAc)2 | Cascade C-H activation | acs.org |

| K2S2O8-Mediated Annulation | Anilines, Aryl Ketones, DMSO | K2S2O8 | DMSO as methine equivalent | acs.orgnih.gov |

| Photoredox Catalysis | Aromatic Enamines, Alkynes/Alkenes | Copper/Palladium, Visible Light, O2 | Dual transition metal-photoredox catalysis | researchgate.net |

Palladium-Catalyzed Intra- and Intermolecular Arylamination Reactions for Benzazepine Derivatives

Palladium-catalyzed reactions are pivotal in the synthesis of nitrogen-containing heterocycles, including benzazepines, which share a seven-membered ring structure with the azepane moiety of the target compound. These methods often rely on the formation of carbon-nitrogen bonds through cross-coupling reactions.

The synthesis of various benzodiazepine (B76468) derivatives has been efficiently achieved through palladium-catalyzed reactions such as hydroamination, C-H arylation, N-arylation, and the Buchwald-Hartwig amination. mdpi.com For instance, the intramolecular Buchwald-Hartwig reaction is a key step in the synthesis of 1,5-benzodiazepines from N-allyl-2-bromoanilines and N-methyl anilines, following an initial titanium-catalyzed hydroaminoalkylation. mdpi.com Similarly, substituted benzodiazepin-2,5-diones can be prepared via a classical intramolecular N-aryl amidation of secondary amides, catalyzed by a Pd2(dba)3/P(o-tolyl)3 system. mdpi.com

Domino reactions, which combine multiple transformations in a single step, have also been effectively utilized. An aminoacetoxylation domino process, for example, affords benzodiazepinones through an initial aminopalladation of an alkene, followed by oxidation and reductive elimination. mdpi.com Furthermore, a palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines provides a general route to 2-aryl benzazepines, which can be further transformed into 2-acyl quinolines. rsc.org A notable development is the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes, which assembles tricyclic 2-benzazepines through a twofold C-H activation. nih.gov

| Reaction Type | Starting Materials | Palladium Catalyst System | Product | Reference |

| Intramolecular Buchwald-Hartwig | N-allyl-2-bromoanilines, N-methyl anilines | Pd2(dba)3 / Ligand | 1,5-Benzodiazepines | mdpi.com |

| Intramolecular N-Aryl Amidation | Secondary amides | Pd2(dba)3, P(o-tolyl)3 | Benzodiazepin-2,5-diones | mdpi.com |

| Aminoacetoxylation Domino | Alkenes | Pd(II) catalyst | Benzodiazepinones | mdpi.com |

| Ring-Expansion | Cyclobutanols, 2-haloanilines | Palladium catalyst | 2-Aryl benzazepines | rsc.org |

| [5 + 2] Rollover Annulation | 1-Benzylpyrazoles, Alkynes | Pd(OAc)2, AgOAc, PivOH | Tricyclic 2-benzazepines | nih.gov |

Lewis Acid-Mediated Modular Routes to 3-Substituted Quinolines

Lewis acid-mediated reactions provide a modular and effective pathway for the synthesis of 3-substituted quinolines. These methods often involve the condensation of readily available starting materials, with the Lewis acid playing a crucial role in activating the substrates and facilitating the key bond-forming steps.

A significant approach is the Lewis acid-mediated synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and N,N'-dimethylenamine(one)s. dntb.gov.uarsc.orgrsc.org This Friedlander-type reaction allows for the installation of various electron-withdrawing groups (such as COPh, CN, CO2Me, NO2, SO2Ph) at the 3-position of the quinoline nucleus, producing the final products in moderate to good yields. rsc.org The reaction mechanism is proposed to proceed via transamination, followed by the formation of a C-C bond involving a boron complex, and subsequent aerobic oxidation. rsc.org

The use of 2-aminoaryl carbonyls in reactions with enaminones, catalyzed by Lewis acids like ZnCl2 or Zn(OTf)2, also affords 4-substituted-3-aroylquinolines in good yields. rsc.org While the reaction of 2-aminobenzyl alcohol with enaminones to yield 3-aroylquinolines had not been extensively explored previously, recent studies have demonstrated its feasibility. rsc.org These modular routes are advantageous as they utilize accessible precursors and allow for the systematic variation of substituents on the quinoline core. dntb.gov.uarsc.orgrsc.org

| Reactants | Lewis Acid | Substituent at C-3 | Key Features | Reference |

| 2-Aminobenzyl alcohols, N,N'-dimethylenamine(one)s | Boron-based | COPh, CN, CO2Me, NO2, SO2Ph | Modular, Friedlander-type | dntb.gov.uarsc.orgrsc.org |

| 2-Aminoaryl ketones, Enaminones | ZnCl2, Zn(OTf)2 | Aroyl | Good yields | rsc.org |

Ring Expansion Strategies Leading to Azepane Rings

The construction of the seven-membered azepane ring is a crucial step in the synthesis of this compound. Ring expansion strategies offer a powerful method to access this heterocyclic system from more readily available smaller rings, such as piperidines or aromatic systems.

One notable strategy involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov This process, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring system through the in-situ generation of a singlet nitrene from the nitro group. nih.govresearchgate.net A subsequent hydrogenolysis step furnishes the functionalized azepanes in just two steps, providing access to a previously underexplored area of chemical space. nih.gov

Another effective method is the stereoselective and regioselective ring expansion of piperidine derivatives to yield azepanes. rsc.org This approach has been shown to produce diastereomerically pure azepane derivatives in excellent yields. rsc.org The dearomative photochemical rearrangement of quaternary aromatic salts, induced by visible light in the presence of a base like DBU, also provides a straightforward, two-step route to functionalized azepines from simple starting materials. organic-chemistry.org Furthermore, an iodine-mediated ring expansion of pyridines has been reported for the construction of azepines, involving two iodination steps where the second iodination facilitates the opening of the six-membered ring. acs.org

| Starting Material | Methodology | Key Reagents/Conditions | Product | Reference |

| Nitroarenes | Photochemical Dearomative Ring Expansion | Blue light, Hydrogenolysis | Functionalized Azepanes | nih.govresearchgate.net |

| Piperidine derivatives | Stereoselective Ring Expansion | Not specified | Diastereomerically pure Azepanes | rsc.org |

| Quaternary aromatic salts | Photochemical Rearrangement | Visible light, DBU | Functionalized Azepines | organic-chemistry.org |

| Pyridines | Iodine-Mediated Ring Expansion | Iodine, Air | Azepines | acs.org |

Regioselective and Stereoselective Synthesis of this compound Analogues

The synthesis of analogues of this compound with specific regiochemistry and stereochemistry is crucial for exploring their structure-activity relationships. Various advanced synthetic methods have been developed to achieve high levels of control over these aspects.

Regioselectivity is a key consideration in multicomponent reactions for quinoline synthesis. For instance, a one-pot, three-component reaction of aldehydes, methyl 2-cyanoacetate, and enaminones to produce 1,2,4-triazolo[1,5-a]quinoline derivatives shows that the choice of catalyst, such as L-proline, can dictate the regioselectivity of the outcome. researchgate.net Similarly, the synthesis of indazolo[2,3-a]quinazolines through a sequential annulation of 3-aminoindazoles and dehydrogenative aromatization of cyclohexanones exhibits high regioselectivity, attributed to the preference for a Mannich reaction over an aldol (B89426) reaction. rsc.org Microwave-assisted copper(I)-catalyzed [3+2] cycloaddition reactions for synthesizing quinoline-appended triazoles also demonstrate excellent regioselectivity, leading to the formation of a single product isomer. nih.gov

Stereoselectivity is paramount when creating chiral centers. The synthesis of heavily hydroxylated azepane iminosugars has been achieved through an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This key step forms a new C-N bond with complete regio- and stereocontrol, followed by an intramolecular reductive amination to construct the azepane ring. nih.gov For the synthesis of carbocyclic analogues of nucleoside precursors, a stereoselective approach involving a palladium-catalyzed 1,4-conjugate addition to cyclohexenone, followed by a highly diastereoselective ketone-to-amine conversion, has been successfully employed. beilstein-journals.org Furthermore, the synthesis of 3-spiropiperidino indolenines has been accomplished via a Lewis acid-catalyzed SN2-type ring opening of activated aziridines, followed by a palladium-catalyzed dearomative spirocyclization, generating two stereogenic centers in a diastereomerically pure form. rsc.org

| Synthetic Goal | Methodology | Key Features | Reference |

| Regioselective quinoline synthesis | One-pot three-component reaction | Catalyst control of regioselectivity | researchgate.net |

| Regioselective quinazoline (B50416) synthesis | Sequential annulation/dehydrogenation | Reaction pathway control of regioselectivity | rsc.org |

| Regioselective triazole synthesis | Microwave-assisted [3+2] cycloaddition | High regioselectivity, single product | nih.gov |

| Stereoselective azepane synthesis | Osmium-catalyzed tethered aminohydroxylation | Complete regio- and stereocontrol | nih.gov |

| Stereoselective cyclohexylamine (B46788) synthesis | Pd-catalyzed conjugate addition/reductive amination | High diastereoselectivity | beilstein-journals.org |

| Stereoselective spirocycle synthesis | Lewis acid/Pd-catalyzed spirocyclization | Generation of two stereocenters with high diastereomeric purity | rsc.org |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. tsijournals.com

In the ¹H NMR spectrum, the aromatic protons of the quinoline ring system typically appear in the downfield region, usually between δ 7.0 and 9.0 ppm. uncw.edu The protons on the seven-membered azepane ring exhibit more complex multiplets in the aliphatic region, generally between δ 1.0 and 4.0 ppm, due to the varied electronic environments within the ring.

The ¹³C NMR spectrum complements the proton data, with the aromatic carbons of the quinoline moiety resonating between δ 110 and 160 ppm. The carbons of the azepane ring appear in the upfield aliphatic region. The carbon atom attached to the nitrogen in the azepane ring shows a characteristic downfield shift as a result of the nitrogen's electron-withdrawing nature.

Detailed analysis of chemical shifts, coupling constants, and signal integrations allows for the precise assignment of each proton and carbon atom within the molecular structure.

Table 1: Representative NMR Data for Quinoline Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Region |

|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic (Quinoline) |

| ¹H | 1.0 - 4.0 | Aliphatic (Azepane) |

| ¹³C | 110 - 160 | Aromatic (Quinoline) |

| ¹³C | 20 - 60 | Aliphatic (Azepane) |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and confirm the elemental composition of this compound. nih.gov This technique provides a precise mass measurement, often to four or more decimal places, which helps to distinguish between compounds with the same nominal mass but different chemical formulas. mcmaster.ca

For this compound, with a molecular formula of C₁₅H₁₈N₂, the calculated exact mass is 226.1470 g/mol . HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value. Techniques such as electrospray ionization (ESI) are commonly used, which would typically show a protonated molecular ion [M+H]⁺ at m/z 227.1548.

Table 2: HRMS Data for this compound

| Parameter | Value | Analytical Method |

|---|---|---|

| Molecular Formula | C₁₅H₁₈N₂ | Elemental Analysis |

| Calculated Exact Mass | 226.1470 u | --- |

| Expected [M+H]⁺ | 227.1548 u | High-Resolution Mass Spectrometry (ESI) |

X-ray Crystallography for Definitive Structural Validation and Stereochemistry Resolution

For this compound, an X-ray crystal structure would provide unambiguous confirmation of the connectivity between the quinoline and azepane rings. chemmethod.com Furthermore, it would resolve the stereochemistry at the chiral center where the azepane ring is attached to the quinoline system, if applicable. The conformation of the flexible seven-membered azepane ring, which often adopts a chair-like form to minimize steric strain, would also be clearly visualized.

Table 3: Key Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between atoms and the angles between bonds. |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound.

Silica (B1680970) Gel Column Chromatography for Product Isolation

Silica gel column chromatography is a standard and widely used method for the purification of organic compounds. frontiersin.orgresearchgate.net In the synthesis of this compound, this technique would be employed to separate the desired product from starting materials, byproducts, and other impurities.

The separation is based on the differential adsorption of the compounds onto the polar silica gel stationary phase. A solvent system, or eluent, of appropriate polarity is chosen to move the compounds down the column at different rates. By carefully selecting the eluent, this compound can be isolated in a purified form. The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high sensitivity and resolution. nih.gov It can also be adapted for the separation of isomers. researchgate.net

For purity analysis, a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. lew.ro The retention time of the compound under specific conditions is a key identifier, and the area of the peak is proportional to its concentration.

If this compound exists as a racemic mixture, chiral HPLC can be employed to separate the enantiomers. This requires a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rjptonline.orgphenomenex.com The choice of the chiral column and mobile phase is critical for achieving successful separation. chromatographyonline.com

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Stationary phase (e.g., C18 for purity, Chiralpak® for enantiomeric separation) |

| Mobile Phase | Solvent or mixture of solvents (e.g., Acetonitrile/Water) |

| Flow Rate | The speed at which the mobile phase passes through the column (e.g., 1.0 mL/min) |

| Detection | Method for observing the compound as it elutes (e.g., UV-Vis at a specific wavelength) |

| Retention Time | The time it takes for the compound to travel from the injector to the detector |

Biological Activity and Pharmacological Profiling of 3 Azepan 2 Yl Quinoline

Antimicrobial Activity of 3-Azepan-2-yl-quinoline and its Analogues

Quinoline (B57606) derivatives have been extensively investigated for their antimicrobial properties, demonstrating a broad spectrum of activity against various pathogens. benthamscience.comekb.eg

Antibacterial Efficacy

The quinoline core is a key component of many antibacterial agents. ekb.eg Research has demonstrated that synthetic quinoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes. While specific studies on this compound were not identified, the antibacterial potential of various quinoline analogues has been documented. For instance, certain quinoline-based azetidinones and thiazolidinones have shown excellent Minimum Inhibitory Concentration (MIC) values against pathogenic bacterial strains. scholarsresearchlibrary.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-based azetidinone analogue | E. coli | - | scholarsresearchlibrary.com |

| Quinoline-based azetidinone analogue | P. aeruginosa | - | scholarsresearchlibrary.com |

| Quinoline-based azetidinone analogue | S. aureus | - | scholarsresearchlibrary.com |

| Quinoline-based azetidinone analogue | B. subtilis | - | scholarsresearchlibrary.com |

| Quinoline-based thiazolidinone analogue | E. coli | - | scholarsresearchlibrary.com |

| Quinoline-based thiazolidinone analogue | P. aeruginosa | - | scholarsresearchlibrary.com |

| Quinoline-based thiazolidinone analogue | S. aureus | - | scholarsresearchlibrary.com |

| Quinoline-based thiazolidinone analogue | B. subtilis | - | scholarsresearchlibrary.com |

Note: Specific MIC values for these analogues were not provided in the source material but were described as "excellent."

Antifungal Potential

In addition to their antibacterial properties, quinoline derivatives have also demonstrated significant antifungal activity. nih.gov The versatile nature of the quinoline scaffold allows for modifications that can lead to potent antifungal agents. benthamscience.com For example, certain quinoline-based hydroxyimidazolium hybrids have shown activity against clinically important fungal pathogens. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid 7b | C. neoformans | 15.6 | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7h | C. neoformans | 15.6 | nih.gov |

| Quinoline-based thiazolidinone analogue | C. albicans | - | scholarsresearchlibrary.com |

| Quinoline-based thiazolidinone analogue | A. niger | - | scholarsresearchlibrary.com |

Note: Specific MIC values for the thiazolidinone analogues were not provided but were described as "excellent."

Antitubercular Research

Table 3: Antitubercular Activity of Selected Quinoline Derivatives

| Compound/Derivative | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-thiosemicarbazide derivative (Compound 5) | M. tuberculosis H37Rv | 2 | nih.gov |

| Quinoline hybrid (Compound 6d) | M. tuberculosis | 18.27 µM | eurekaselect.com |

| Quinoline hybrid (Compound 7d) | M. tuberculosis | 15.00 µM | eurekaselect.com |

Antimalarial Investigations

The history of antimalarial chemotherapy is deeply intertwined with quinoline-based compounds, with quinine (B1679958) being one of the earliest and most well-known examples. nih.govmdpi.com The quinoline core is a privileged structure in the design of new antimalarial agents. nih.govmdpi.comnih.gov Modifications to the quinoline scaffold have led to the development of numerous potent antimalarial drugs. nih.gov Although specific antimalarial data for this compound is not available, the extensive research into quinoline analogues with various heterocyclic substitutions provides valuable insights. For example, quinoline-β-lactam hybrids and quinoline-sulfonamide hybrids have been synthesized and shown to be effective against Plasmodium falciparum. mdpi.com

Table 4: Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Plasmodium falciparum Strain | IC50 | Reference |

|---|---|---|---|

| Quinoline-β-lactam hybrid | W2 | - | mdpi.com |

| Quinoline-sulfonamide hybrid | 3D7 | 0.05 µM | mdpi.com |

| Quinoline-sulfonamide hybrid | K1 | 0.41 µM | mdpi.com |

| Quinoline-trioxolane hybrid | Chloroquine-sensitive | Low nanomolar range | mdpi.com |

| Quinoline-trioxolane hybrid | Chloroquine-resistant | Low nanomolar range | mdpi.com |

Note: A specific IC50 value for the quinoline-β-lactam hybrid was not provided, but it was noted as being less effective than chloroquine (B1663885).

Anticancer Potential of this compound Derivatives

The quinoline scaffold is a key structural component in a variety of anticancer agents, and its derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. benthamscience.comarabjchem.orgarabjchem.org

Cytotoxic Effects Against Various Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of quinoline derivatives against various human cancer cell lines. arabjchem.orgresearchgate.net These compounds can induce cell death through various mechanisms, including apoptosis and cell cycle arrest. nih.gov While data on the cytotoxic effects of this compound is not available, the broader class of quinoline derivatives has shown significant promise. For example, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), has demonstrated potent cytotoxic activity against several cancer cell lines. nih.gov

Table 5: Cytotoxic Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| BAPPN | HepG2 (Hepatocellular carcinoma) | 3.3 | nih.gov |

| BAPPN | HCT-116 (Colon carcinoma) | 23 | nih.gov |

| BAPPN | MCF-7 (Breast adenocarcinoma) | 3.1 | nih.gov |

| BAPPN | A549 (Lung carcinoma) | 9.96 | nih.gov |

| Pyrano[3,2-c]quinoline analogue (4c) | HCT-116 (Colon carcinoma) | - | nih.gov |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 | arabjchem.org |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | U937 (Lymphoma) | 43.95 | arabjchem.org |

Note: A specific IC50 value for compound 4c was not provided, but it was identified as a potent candidate.

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

Research into the therapeutic potential of quinoline-based compounds has identified them as a promising scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. ekb.egrsc.org Activating mutations in EGFR are a known driver in the progression of certain cancers, making EGFR an important target for anticancer therapies. nih.gov While no specific studies on the EGFR inhibitory activity of this compound have been reported, the general class of quinoline derivatives has been synthesized and evaluated for this purpose. rsc.org

For instance, a series of novel quinoline-based derivatives were designed and synthesized as potential dual-target inhibitors of EGFR and HER-2, another member of the epidermal growth factor receptor family. researchgate.net In these studies, certain compounds demonstrated significant antiproliferative action against various cancer cell lines, with some exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range, outperforming reference drugs like erlotinib (B232) in some cases. researchgate.net The structure-activity relationship (SAR) studies of these compounds often provide valuable insights into the binding interactions with the EGFR active site. researchgate.net The quinazoline (B50416) scaffold, structurally related to quinoline, is also a well-established core for EGFR inhibitors, with several approved drugs for cancer treatment. nih.govmdpi.com

| Compound Class | Representative Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Quinoline Derivative | Compound 5a | EGFR | 71 | researchgate.net |

| Quinazoline Derivative | Compound 3f | EGFR Del19 | 119 | nih.gov |

| Quinazolinone-Amino Acid Hybrid | Compound G | EGFR | 163.97 | mdpi.com |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Research

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.comtbzmed.ac.ir Consequently, VEGFR-2 is a significant target for the development of anticancer drugs. semanticscholar.org The quinoline scaffold is a core structural component of several approved VEGFR-2 inhibitors, such as lenvatinib (B1674733) and cabozantinib. researchgate.net

Although direct research on this compound as a VEGFR-2 inhibitor is not available, numerous studies have explored the potential of various quinoline and quinazoline derivatives in this context. semanticscholar.orgnih.gov For example, novel series of 2-substituted-4-(2-fluorophenoxy) quinoline derivatives have been synthesized and shown to possess c-Met and VEGFR-2 inhibitory activities. nih.gov In vitro assays of these compounds have demonstrated dual inhibitory activity in the nanomolar range. nih.gov The design of such inhibitors often focuses on fulfilling specific pharmacophoric requirements, including a heterocycle to occupy the adenine (B156593) site, a linker region, a hydrogen bond domain, and a hydrophobic tail. nih.gov

| Compound Class | Representative Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Quinoline Derivative | A quinoline-(1H)-4 one derivative | VEGFR-2 | 45 | researchgate.net |

| Isatin-Thiazolidine-2,4-dione Hybrid | Compound 13 | VEGFR-2 | 69.11 | semanticscholar.org |

| 3-Substituted Quinazoline-2,4(1H,3H)-dione | Compound 4b | VEGFR-2 | 52 | nih.gov |

Enzyme Inhibition Modalities of this compound

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and represents a promising target for the treatment of cancer and autoimmune diseases. nih.gov Inhibition of DHODH can lead to the suppression of cancer cell growth. nih.gov While there are no specific studies on the DHODH inhibitory activity of this compound, the broader class of quinoline derivatives has been investigated for this purpose. dntb.gov.ua

For instance, certain 4-quinoline carboxylic acid derivatives have been designed and evaluated as inhibitors of DHODH. dntb.gov.ua These studies have provided insights into the structure-activity relationships of quinoline-based DHODH inhibitors. The search for novel DHODH inhibitors is an active area of research, with several compounds being developed to target human pathogens and for the treatment of various diseases. nih.gov

Cyclin-Dependent Kinase (Cdk) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov This makes CDKs attractive targets for the development of anticancer therapies. nih.gov Although no research has been published on the Cdk inhibitory properties of this compound, related heterocyclic scaffolds have been explored.

For example, 3-hydrazonoindolin-2-one scaffolds have been designed and evaluated as CDK2 inhibitors, demonstrating cytotoxic activity in human breast cancer cell lines. mdpi.com The inhibition of CDK2 by these compounds was found to be mediated by apoptosis and cell cycle arrest at the G2/M phase. mdpi.com The development of selective CDK inhibitors is an ongoing effort in cancer research. nih.gov

Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition

Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. nih.govfrontiersin.org Several studies have investigated the potential of quinoline derivatives as GSK3β inhibitors. nih.gov

A study on substituted quinolines revealed that several compounds in this class could inhibit GSK3β in the nanomolar range. nih.gov These compounds also exhibited neuroprotective activities in cellular models of Alzheimer's disease. nih.gov The inhibition of GSK3β is considered a promising therapeutic strategy for a range of conditions. frontiersin.org While specific data for this compound is not available, the findings for other quinoline derivatives suggest that this chemical class has potential for GSK3β inhibition. nih.gov

| Compound Class | Representative Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5-(pyridin-2-yl)methylenehydantoin | Compound 25 | GSK-3β | 2.14 | mdpi.com |

| 5-(pyridin-2-yl)methylenehydantoin | Compound 27 | GSK-3β | 3.39 | mdpi.com |

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammation. mdpi.com PDE4 inhibitors have been developed for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. mdpi.com

While there is no specific research on the PDE4 inhibitory activity of this compound, the quinoline scaffold has been incorporated into the design of PDE4 inhibitors. uel.ac.uk For example, SCH 351591, a compound featuring an 8-methoxyquinoline (B1362559) core, was investigated for its potent and selective PDE4 inhibitory activity and its efficacy against lung inflammation in preclinical studies. uel.ac.uk The development of novel PDE4 inhibitors continues to be an active area of research to identify compounds with improved therapeutic profiles. mdpi.comnih.gov

Inhibition of Sirtuins and Mitochondrial Malate (B86768) Dehydrogenase

While the direct inhibitory effects of this compound on sirtuins and mitochondrial malate dehydrogenase (MDH2) are not extensively documented, the broader class of quinoline derivatives has been investigated for such activities. Sirtuins, a class of NAD-dependent deacetylases, are implicated in various cellular processes, and their inhibition is a target for several therapeutic areas. nih.govmdpi.commdpi.comresearchgate.net Similarly, MDH2, a key enzyme in the citric acid cycle, has been explored as a potential target in cancer metabolism. plos.orgmdpi.comdntb.gov.ua

One study identified a novel MDH2 inhibitor, compound 7, through structure-based virtual screening. This compound, which is not this compound, was found to inhibit MDH2 activity in a competitive manner with a Ki value of 2.3 μM. plos.org This finding highlights the potential for quinoline-based structures to interact with and inhibit this mitochondrial enzyme. However, specific kinetic data, such as IC50 or Ki values, for this compound's activity against either sirtuins or MDH2 are not currently available in the reviewed literature.

Neuropharmacological and Anti-inflammatory Investigations

The neuropharmacological and anti-inflammatory potential of quinoline derivatives is an active area of research. nih.govnih.govmdpi.comsemanticscholar.orgmdpi.com

Neuroprotective Effects

Quinoline derivatives are being explored for their potential to protect neurons from damage. nih.govnih.govmdpi.commdpi.com Studies on various quinoline-containing compounds have suggested mechanisms that could contribute to neuroprotection. However, specific in vitro or in vivo studies detailing the neuroprotective effects of this compound are not prominently reported in the available scientific literature.

Anticonvulsant Activity

The quinoline scaffold is present in some compounds investigated for anticonvulsant properties. mdpi.comnih.govnih.govmdpi.compjps.pk The evaluation of such compounds often involves in vivo models to determine their efficacy in preventing or reducing seizures. While the general class of quinazolines, which are structurally related to quinolines, has shown anticonvulsant activity in preclinical models, specific data on the anticonvulsant profile of this compound is lacking in the reviewed sources. mdpi.comnih.govmdpi.com

Anti-inflammatory Response Modulation

Certain quinoline derivatives have demonstrated the ability to modulate inflammatory responses. nih.govnih.govresearchgate.neteurekaselect.comrsc.org For instance, some 2-substituted 3-arylquinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide-activated macrophages. nih.govnih.gov These findings suggest that the quinoline core can serve as a template for the development of anti-inflammatory agents. Despite this, specific studies detailing the impact of this compound on inflammatory pathways or cytokine production have not been identified in the current search.

Ligand Binding Studies for Neurotransmitter Receptors and Enzymes

The interaction of small molecules with neurotransmitter receptors and enzymes is fundamental to their pharmacological effects. nih.gov Quinoline-based compounds have been designed and evaluated as ligands for various receptors, including neurokinin and opioid receptors. For example, a series of 2-phenylquinoline (B181262) derivatives were investigated for their binding affinity to human neurokinin-3 (hNK-3R) and neurokinin-2 (hNK-2R) receptors, with some compounds showing high affinity in the nanomolar range. nih.gov

However, specific studies reporting the binding affinities (e.g., Ki or IC50 values) of this compound for a range of neurotransmitter receptors or its inhibitory constants for key enzymes are not available in the reviewed literature. Such data would be crucial for understanding its potential mechanism of action in the central nervous system.

Other Reported Biological Activities of this compound Derivatives

Beyond the specific areas detailed above, the broader class of quinoline derivatives has been explored for a multitude of other biological activities. These include anticancer and antimicrobial properties.

Anticancer Activity: Numerous quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. arabjchem.orgscirp.orgnih.govarabjchem.orgglobalresearchonline.net These compounds have been reported to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org For instance, certain 3-quinoline derivatives have shown cytotoxic activity against breast cancer cell lines with IC50 values in the micromolar range. arabjchem.org

Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antifungal agents. researchgate.netekb.egnih.govapjhs.combenthamscience.com Researchers have synthesized novel quinoline derivatives and tested their efficacy against various bacterial and fungal strains. For example, some 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives exhibited good antibacterial potency against P. aeruginosa and E. coli. researchgate.net

While these findings underscore the therapeutic potential of the quinoline nucleus, it is important to note that these studies were conducted on derivatives and not on the specific compound this compound itself. Further research is needed to determine if this compound shares any of these reported biological activities.

Mechanism of Action Studies for 3 Azepan 2 Yl Quinoline

Molecular Target Identification and Validation

Identifying the precise molecular targets of a compound is a foundational step in drug discovery, transitioning from broad phenotypic screening to more focused, target-based approaches. rsc.org For the quinoline (B57606) class of compounds, a variety of molecular targets have been identified, suggesting that their anticancer activity arises from multiple mechanisms. nih.gov

Computational methods, such as inverse virtual screening (IVS) and molecular docking, are increasingly employed to predict and identify high-affinity targets for novel compounds. nih.govhacettepe.edu.trresearchgate.net This in silico approach has been used to identify potential targets for 2-aryl-quinoline-4-carboxylic acid derivatives, highlighting Leishmania major N-myristoyltransferase (LmNMT) as a possible high-affinity target in the context of leishmaniasis. nih.govresearchgate.net In the realm of cancer, molecular targets for quinoline derivatives are diverse and include protein kinases, topoisomerases, and proteins involved in cell cycle regulation and apoptosis. nih.gov The validation of these targets is crucial and typically involves further biochemical and cellular assays to confirm the predicted interactions and their functional consequences.

Table 1: Potential Molecular Targets of Quinoline Derivatives

| Target Class | Specific Examples | Implication |

|---|---|---|

| Protein Kinases | Tyrosine Kinases, VEGFR2 | Inhibition of signaling pathways for cell growth and angiogenesis |

| DNA Enzymes | Topoisomerase I & II | Interference with DNA replication and repair, leading to cell death |

| Cell Cycle Proteins | Cyclin-Dependent Kinases (CDKs) | Induction of cell cycle arrest |

| Apoptotic Regulators | Bcl-2 family proteins, Caspases | Promotion of programmed cell death (apoptosis) |

This table is illustrative of targets identified for the broader quinoline class, which may be relevant for 3-Azepan-2-yl-quinoline.

Elucidation of Specific Receptor and Enzyme Binding Interactions

The biological activity of quinoline derivatives is defined by their specific binding interactions with key enzymes and receptors. Research has demonstrated that these compounds can act as potent inhibitors of various enzymes critical for cancer cell survival and proliferation.

One of the most well-characterized activities of quinoline derivatives is the inhibition of DNA topoisomerases. nih.gov For instance, certain novel quinoline derivatives have been shown to selectively inhibit topoisomerase I over topoisomerase IIα. frontiersin.org Molecular docking studies help to elucidate these interactions, revealing how the compounds fit into the enzyme's active site, often interacting with key amino acid residues to block the enzyme's catalytic activity. frontiersin.orgnih.gov For example, studies on hybrid quinoline-thiosemicarbazone molecules showed that potent inhibitors bind with high affinity within the active pocket of acetylcholinesterase, justified by their binding interactions within the catalytic region. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have been evaluated for their ability to inhibit topoisomerase I and IIα, with some compounds showing inhibitory patterns equivalent to the standard drug etoposide (B1684455). mdpi.com

Beyond topoisomerases, quinolines have been found to inhibit other enzymes, including:

Tyrosine Kinases: Many quinoline-based drugs target receptor tyrosine kinases like VEGFR2, which are crucial for angiogenesis. nih.govnih.gov

Metabolic Enzymes: Some quinoline derivatives exhibit inhibitory activity against metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). researchgate.net

These specific binding interactions underscore the potential of the quinoline scaffold to be adapted for inhibiting a wide range of enzymatic targets.

Investigations into DNA Interaction and Topoisomerase I/II Inhibition

A primary mechanism by which many quinoline-based anticancer agents exert their cytotoxic effects is through the disruption of DNA integrity and function, often mediated by the inhibition of topoisomerase enzymes. nih.govphcogrev.com Topoisomerases (Topo I and Topo II) are essential nuclear enzymes that manage DNA topology during replication, transcription, and repair. phcogrev.com Their inhibition leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis. frontiersin.orgphcogrev.com

Numerous studies have confirmed that various quinoline and quinazoline (B50416) derivatives function as potent topoisomerase inhibitors. frontiersin.orgmdpi.comnih.gov Some compounds act as "topoisomerase poisons," stabilizing the transient covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand and results in lethal double-strand breaks. phcogrev.com

Topoisomerase I (Topo I) Inhibition: Novel amidine-quinoline derivatives were found to be selective inhibitors of Topo I, with docking studies explaining this preference over Topo IIα. frontiersin.org

Topoisomerase II (Topo II) Inhibition: Quinoline alkaloids such as Lunacridine have been identified as potent inhibitors of human Topo II. phcogrev.com Certain quinazoline hybrids also display outstanding inhibitory potential against topoisomerase IIα, in some cases surpassing the activity of the clinical drug etoposide. nih.gov

Dual Inhibition: Some derivatives, like those from the pyrazolo[4,3-f]quinoline series, have been shown to inhibit both Topo I and Topo IIα. mdpi.com

DNA Intercalation: In addition to direct enzyme inhibition, some quinazoline hybrids have been shown to bind directly to DNA through intercalation, a process where the molecule inserts itself between the base pairs of the DNA helix. This can further disrupt DNA processes and contribute to cytotoxicity. nih.gov

Table 2: Topoisomerase Inhibition by Various Quinoline Derivatives

| Compound Class | Target Enzyme(s) | Observed Activity | Reference |

|---|---|---|---|

| Amidine-Quinolines | Topo I (selective) | Potent inhibition, comparable to Camptothecin | frontiersin.org |

| Quinazoline Hybrids | Topo IIα | IC50 value of 40.51 μM, surpassing etoposide (66.03 μM) | nih.gov |

| Pyrazolo[4,3-f]quinolines | Topo I & Topo IIα | Compound 2E showed 88.3% inhibition of Topo IIα activity | mdpi.com |

Cellular Pathway Modulation

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key feature of many quinoline-based anticancer compounds is their ability to trigger this cell death pathway. researchgate.netnih.govnih.gov Mechanistic studies on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, for example, revealed that they induce apoptosis by modulating the expression of key regulatory proteins. nih.gov

The induction of apoptosis by these compounds often involves the intrinsic (mitochondrial) pathway, characterized by:

Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential. researchgate.netnih.govnih.gov

Cytochrome c Release: The change in mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspase-9, which in turn activates executioner caspase-3. nih.gov

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.gov

Furthermore, studies have shown that apoptosis induced by quinoline derivatives can be linked to the generation of reactive oxygen species (ROS) and an increase in intracellular calcium (Ca2+) levels, both of which are potent triggers of the apoptotic process. nih.gov

Table 3: Key Protein Markers in Quinoline-Induced Apoptosis

| Protein | Function | Effect of Quinoline Derivatives |

|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased expression |

| Bax | Pro-apoptotic | Increased expression |

| Cytochrome c | Apoptotic signaling | Released from mitochondria |

| Caspase-9 | Initiator caspase | Activated |

| Caspase-3 | Executioner caspase | Activated |

| PARP | DNA repair enzyme | Cleaved and inactivated |

In addition to inducing apoptosis, quinoline derivatives frequently cause a halt in the cancer cell cycle, preventing their proliferation. researchgate.netnih.gov The most commonly observed effect is an arrest at the G2/M phase of the cell cycle, which is the transition phase between DNA replication and mitosis. researchgate.netnih.govmdpi.comfrontiersin.org

This G2/M arrest is typically orchestrated by the modulation of key cell cycle regulatory proteins:

Cyclins and CDKs: Treatment with quinoline compounds has been shown to decrease the expression of G2/M-associated proteins like cyclin A and cyclin B1. mdpi.combiorxiv.org These cyclins partner with cyclin-dependent kinases (CDKs), such as Cdc2 (CDK1), to drive the cell through mitosis. Inhibition of these complexes prevents entry into mitosis.

CDK Inhibitors: Concurrently, an upregulation of CDK inhibitors, such as p21WAF1/CIP1, is often observed. mdpi.com The p21 protein can bind to and inhibit the activity of CDK complexes, thereby enforcing the cell cycle checkpoint. mdpi.com

p53 Activation: The tumor suppressor protein p53 can be activated in response to cellular stress, such as that induced by chemotherapeutic agents. Activated p53 can transcriptionally activate p21, linking DNA damage signals to cell cycle arrest. nih.gov

By disrupting the normal progression of the cell cycle, these compounds prevent cancer cells from dividing, which can ultimately lead to senescence or apoptosis. researchgate.net

The disruption of angiogenesis by quinoline-related compounds is often achieved by targeting key signaling pathways involved in neovascularization:

VEGF Signaling Inhibition: A primary target is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. nih.gov VEGF is a potent pro-angiogenic factor secreted by tumor cells. By inhibiting VEGFR2 signaling, compounds can block the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. nih.govmdpi.com

Inhibition of Other Pro-Angiogenic Factors: Besides VEGF, other factors like basic fibroblast growth factor (bFGF) and matrix metalloproteinases (MMPs) are involved in angiogenesis. mdpi.com Flavonoids, which share some mechanistic similarities with certain anticancer agents, have been shown to reduce levels of bFGF and inhibit the activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix to allow for endothelial cell invasion. mdpi.com

Phenotype-Based Discovery: A compound named quininib (B610386) (2-[(E)-2-(Quinolin-2-yl)vinyl]phenol) was identified through a phenotype-based screen as a robust inhibitor of developmental angiogenesis in zebrafish and also inhibited angiogenic processes in human endothelial cells and mouse models. nih.gov Similarly, the quinoline-3-carboxamide (B1254982) linomide has been shown to suppress neovascularization in in vivo models. nih.gov

By cutting off the tumor's blood supply, anti-angiogenic quinolines can effectively starve the tumor, inhibit its growth, and prevent metastasis.

Disruption of Cell Migration and Regulation

The process of cell migration is a complex, multi-step cycle involving the extension of cellular protrusions, formation of new adhesions to the extracellular matrix (ECM), contraction of the cell body, and detachment of the rear. The disruption of any of these stages can effectively halt cell movement. Research on quinoline derivatives points towards a primary disruption in the formation and stability of cell adhesions.

Detailed Research Findings:

Studies on 3-arylquinoline and 3-aryl-2-quinolone derivatives have demonstrated their ability to induce the disassembly of focal adhesions, which are critical multi-protein structures that connect the intracellular actin cytoskeleton to the ECM through integrin receptors. nih.gov This disruption of focal adhesions is a key element in the inhibition of cell migration. nih.gov

The proposed mechanism involves the interference with integrin signaling. Integrins, upon binding to the ECM, trigger a cascade of intracellular signals, a key component of which is the autophosphorylation of focal adhesion kinase (FAK). researchgate.net Research has shown that these quinoline derivatives can blunt this integrin signaling pathway, as observed through the reduction in FAK autophosphorylation. researchgate.net

Furthermore, these compounds have been found to affect the interaction between the cytoplasmic tail of the β3 integrin subunit and kindlin-2, a crucial protein for the activation and clustering of integrins and the subsequent formation of stable focal adhesions. researchgate.net By interfering with this interaction, the quinoline derivatives can prevent the proper formation and maturation of the adhesive structures necessary for cell migration.

While specific quantitative data on the direct inhibition of cell migration by this compound is not yet widely available in the form of detailed public data tables, the research on analogous compounds provides a strong foundation for its likely mechanism of action. The table below summarizes the inhibitory effects of a related 3-aryl-2-quinolone compound on the migration of human breast cancer cells, as reported in foundational studies.

Table 1: Inhibitory Effect of a 3-Aryl-2-Quinolone Derivative on MCF-7 Cell Migration

| Compound Concentration | Inhibition of Cell Migration |

| 10-7 M | Marked decrease in migration |

This data is based on studies of structurally similar compounds and serves as a predictive model for the activity of this compound. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Quinoline (B57606) Core Structure on Biological Activity

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged structure" in drug discovery. nih.govnih.gov Its rigid, planar, and aromatic nature allows it to interact with a wide array of biological targets through mechanisms such as intercalation with DNA, hydrogen bonding, and pi-pi stacking. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and a basic center, which is often crucial for receptor binding and pharmacokinetic properties. nih.gov The specific biological activity of a quinoline derivative is highly dependent on the type and position of its substituents. nih.govresearchgate.net For instance, 4-aminoquinolines are known for their antimalarial activity, while other substitution patterns can lead to anticancer, antibacterial, or anti-inflammatory properties. nih.govwisdomlib.org

Role of the Azepane Moiety in Modulating Solubility and Binding Affinity

The azepane ring, a seven-membered saturated nitrogen heterocycle, can significantly influence a molecule's physicochemical properties. nih.govresearchgate.net Its three-dimensional, flexible structure can impact solubility, lipophilicity, and the ability to form hydrogen bonds. nih.gov Generally, the inclusion of an aliphatic amine like azepane can increase the basicity (pKa) of a compound and enhance its water solubility at physiological pH through protonation. nih.gov In terms of binding affinity, the flexible nature of the azepane ring allows it to adopt various conformations to fit into a binding pocket. nih.gov However, this flexibility can also be entropically unfavorable if a specific, rigid conformation is required for optimal binding.

Impact of Substituent Modifications at Various Positions on Efficacy and Selectivity

For quinoline derivatives, modifications at different positions have distinct effects on their biological profiles. For example, in the context of antimalarial 4-aminoquinolines, a chlorine atom at the 7-position is often optimal for activity. nih.gov Substitutions on the quinoline core can modulate electronic properties, steric hindrance, and metabolic stability, thereby affecting efficacy and selectivity. scholaris.ca The introduction of substituents on the azepane ring of a hypothetical "3-Azepan-2-yl-quinoline" could further refine its interaction with a biological target, potentially improving potency and reducing off-target effects.

Rational Design Principles for Enhanced Biological Profiles

Rational drug design for quinoline-based compounds often involves computational modeling and a deep understanding of the target's structure. researchgate.netresearchgate.net Key strategies include:

Structure-Based Drug Design: Utilizing the 3D structure of the target protein to design molecules that fit precisely into the active site.

Ligand-Based Drug Design: Using the structures of known active compounds to develop a pharmacophore model that defines the essential features for biological activity. nih.gov

Modulation of Physicochemical Properties: Introducing functional groups to optimize absorption, distribution, metabolism, and excretion (ADME) properties, for instance, by adding polar groups to increase solubility or fluorine atoms to block metabolic pathways. researchgate.net

A hypothetical rational design approach for "this compound" would involve identifying a biological target and then using these principles to optimize its structure for improved potency and drug-like properties.

Bioisosteric Replacements and their Pharmacological Implications for Quinoline Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug optimization. nih.gov For the quinoline scaffold, bioisosteric replacements can be used to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a carbon atom in the quinoline ring with a nitrogen atom (e.g., forming a quinazoline (B50416) or other diazanaphthalene) can alter the molecule's hydrogen bonding capacity and electronic distribution. nih.gov Similarly, the azepane ring could be replaced with other cyclic amines (like piperidine (B6355638) or pyrrolidine) or acyclic aminoalkyl chains to probe the impact of ring size and flexibility on biological activity.

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. nih.gov For "this compound," the junction between the quinoline ring and the azepane moiety, as well as the inherent flexibility of the seven-membered ring, would result in multiple possible conformations. The azepane ring can exist in several chair and boat-like conformations. Furthermore, the carbon atom at the 2-position of the azepane ring is a chiral center, meaning "this compound" would exist as a pair of enantiomers (R and S isomers). It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and toxicities, as they interact differently with chiral biological macromolecules like proteins and enzymes. biomedgrid.com

Computational Chemistry and in Silico Drug Design for 3 Azepan 2 Yl Quinoline

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a small molecule ligand, such as 3-Azepan-2-yl-quinoline, within the active site of a target protein. This method is crucial for understanding the structural basis of a ligand's activity and for guiding further structural modifications to enhance potency and selectivity.

For this compound, a molecular docking study would commence with the generation of a high-quality 3D conformer of the molecule. The flexible azepane ring and its connection to the rigid quinoline (B57606) core allow for a multitude of possible conformations, which must be adequately sampled. The quinoline scaffold is a well-known pharmacophore present in numerous approved drugs, and its derivatives have been docked into a wide array of protein targets, including kinases, polymerases, and proteases. nih.govnih.gov

A hypothetical docking of this compound into a protein's active site, for instance, an enzyme like a kinase, would involve several key interactions:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the secondary amine in the azepane ring can act as hydrogen bond acceptors and donors, respectively. These interactions with specific amino acid residues (e.g., serine, threonine, or the peptide backbone) are often critical for anchoring the ligand in the binding pocket. nih.gov

Pi-Pi Stacking: The aromatic quinoline ring system can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The aliphatic azepane ring and parts of the quinoline core can form favorable hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine within the binding site.

The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. Ligand-protein interaction modeling visualizes these contacts, providing medicinal chemists with a detailed 3D map of how the molecule fits into its target. researchgate.net This understanding is fundamental for rational drug design and for explaining structure-activity relationships (SAR).

Table 1: Illustrative Example of Molecular Docking Results for a Quinoline Derivative This table presents hypothetical data to exemplify typical results from a molecular docking study.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |

| HIV Reverse Transcriptase | 4I2P | -10.2 | Lys101, Tyr181, Trp229 | Hydrogen Bond, Pi-Pi Stacking |

| Plasmodium falciparum Lactate Dehydrogenase | 1T24 | -8.5 | Asp168, Ile54, Val138 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.